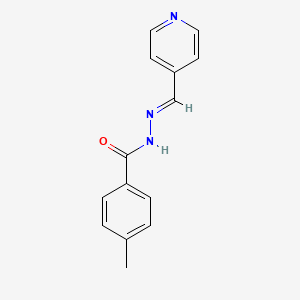

P-Toluic (4-pyridylmethylene)hydrazide

Description

Properties

CAS No. |

58809-86-2 |

|---|---|

Molecular Formula |

C14H13N3O |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

4-methyl-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |

InChI |

InChI=1S/C14H13N3O/c1-11-2-4-13(5-3-11)14(18)17-16-10-12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10+ |

InChI Key |

UIVRXJFNVPEHMS-MHWRWJLKSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=NC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Catalytic Oxidation of 4-Methylacetophenone

In a representative procedure, 0.5 mmol of 4-methylacetophenone is combined with 0.1 mmol copper(II) nitrate in acetonitrile under 0.6 MPa oxygen pressure at 120°C for 10 hours. This method achieves a 99% yield of p-toluic acid, confirmed via gas chromatography-mass spectrometry (GC-MS). The reaction mechanism involves copper-mediated C–H activation, followed by oxygenation to form the carboxylic acid.

Table 1: Optimization of p-Toluic Acid Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst (Cu(NO₃)₂) | 0.1 mmol | Maximizes C–H activation |

| Oxygen Pressure | 0.6 MPa | Prevents overoxidation |

| Temperature | 120°C | Balances kinetics and stability |

| Reaction Time | 10 hours | Ensures complete conversion |

Hydrazide Formation via Nucleophilic Acylation

| Parameter | Proposed Value | Rationale |

|---|---|---|

| Solvent | Dichloromethane | Inert, polar aprotic |

| Temperature | 0–25°C | Controls exothermicity |

| Equivalents of Hydrazine | 1.2 | Ensures complete acyl chloride consumption |

| Reaction Time | 4–6 hours | Balances rate and side reactions |

Challenges and Optimization Considerations

Catalytic and Solvent Effects

The absence of data on the target compound necessitates extrapolation from similar systems. For example, acetonitrile’s role in precursor synthesis suggests it may stabilize intermediates via polar interactions, but its compatibility with hydrazine derivatives requires verification.

Chemical Reactions Analysis

Types of Reactions

P-Toluic (4-pyridylmethylene)hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under mild acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of amines and reduced hydrazides.

Substitution: Formation of substituted hydrazides and other derivatives.

Scientific Research Applications

P-Toluic (4-pyridylmethylene)hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of P-Toluic (4-pyridylmethylene)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazide group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Key Structural Differences :

- P-Toluic (4-pyridylmethylene)hydrazide : Features a pyridyl group, enhancing π-π stacking and hydrogen-bonding capabilities, critical for interactions with biological targets .

- Isonicotinic Acid Hydrazide Derivatives : Replace the p-toluic group with isonicotinic acid, improving metal coordination (e.g., Cu(II), Ni(II)) but reducing lipophilicity .

- Benzoylhydrazide Derivatives : Lack aromatic heterocycles (e.g., pyridyl), resulting in lower enzymatic inhibition potency compared to pyridyl-containing analogs .

Physicochemical Properties

Electronic and Steric Effects :

Spectroscopic Data :

Antimicrobial Activity :

- This compound demonstrates broad-spectrum antimicrobial activity , with MIC values comparable to 2-nitrobenzhydrazide derivatives but lower than m-anisic hydrazide analogs .

- Metal Complexes : Cu(II) complexes of this compound show enhanced antiproliferative activity (IC₅₀: 8–12 μM) compared to Zn(II) or Co(II) derivatives .

Enzyme Inhibition :

- Exhibits MAO-B inhibitory activity (IC₅₀: 1.2 μM), outperforming non-pyridyl hydrazones like ethyl 5-(4-bromophenyl)-1-(2-hydrazinyl-2-oxoethyl)pyrrole derivatives (IC₅₀: >10 μM) .

Q & A

Q. What are the standard synthetic protocols for P-toluic (4-pyridylmethylene)hydrazide, and how are intermediates characterized?

The synthesis typically involves coupling p-toluic hydrazide with a 4-pyridylmethylene derivative. Key steps include:

- Reaction setup : Use N-substituted maleimide and aryl hydrazides (e.g., p-toluic hydrazide) under reflux in ethanol or DMF .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures).

- Characterization : Employ FT-IR (to confirm hydrazide C=O and N-H stretches), ¹H/¹³C NMR (to verify pyridyl and toluic proton environments), and mass spectrometry (for molecular ion validation) .

Q. What analytical methods are critical for confirming the structural integrity of this compound derivatives?

- Spectroscopic techniques :

- NMR : Assign aromatic protons (δ 7.0–8.5 ppm for pyridyl groups) and toluic methyl protons (δ 2.3–2.5 ppm) .

- FT-IR : Identify hydrazide C=O (~1650 cm⁻¹) and N-H (~3200 cm⁻¹) bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize P-toluic hydrazide-derived heterocycles (e.g., 1,3,4-oxadiazoles)?

- Catalyst selection : Ceric ammonium nitrate (CAN) promotes cyclization of p-toluic benzhydrazide with carbon disulfide, forming oxadiazoles .

- Solvent/base optimization : Use ethanol/water mixtures with KOH for cyclization, achieving yields >70% .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10–15 min at 100°C) for hydrazide derivatives, though this requires validation for pyridylmethylene analogs .

Q. What methodologies are used to evaluate the bioactivity of P-toluic hydrazide derivatives, and how are contradictions in data resolved?

- MTT assay : Test anti-cancer activity (e.g., against MCF-7 cells) with IC₅₀ calculations. Note that substituents on the pyridyl ring (e.g., electron-withdrawing groups) enhance activity, as seen in maleimide derivatives K2 and K4 (IC₅₀: 25–30 µM) .

- Addressing contradictions : Compare solubility (via LogP calculations) and metabolic stability (e.g., microsomal assays) to explain discrepancies in bioactivity .

Q. How can P-toluic hydrazide be functionalized for catalytic applications, such as in cross-coupling reactions?

- Ligand design : React p-toluic hydrazide with polystyrene-supported aldehydes to form hydrazone ligands, then complex with Pd(II) for Heck reactions .

- Catalytic efficiency : Optimize parameters (1.0 mmol% catalyst loading, Na₂CO₃ base, DMA solvent at 165°C) to achieve ~49% conversion in aryl halide couplings .

Q. What strategies are effective in resolving synthetic challenges, such as low yields in hydrazide coupling reactions?

- Byproduct suppression : Use anhydrous conditions and molecular sieves to minimize hydrolysis .

- Alternative coupling agents : Replace traditional carbodiimides with HATU or DCC for higher efficiency in hydrazide-amide bond formation .

Data Contradiction and Mechanistic Analysis

Q. How do electronic effects of substituents on the pyridyl ring influence the reactivity of this compound?

- Mechanistic studies : Use DFT calculations to map electron density distribution. Electron-deficient pyridyl groups increase electrophilicity at the hydrazide nitrogen, enhancing nucleophilic attack in cyclization reactions .

- Experimental validation : Compare reaction rates of nitro- vs. methoxy-substituted derivatives via TLC monitoring .

Methodological Best Practices

Q. What precautions are necessary for handling and storing this compound to ensure stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.